molecular formula C18H22N2O2 B2824957 Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate CAS No. 1170054-42-8

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate

Cat. No. B2824957
Key on ui cas rn: 1170054-42-8
M. Wt: 298.386
InChI Key: MJSPRJGSOLUTIJ-UHFFFAOYSA-N
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Patent
US08389720B2

Procedure details

To tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate (1.8 g, 5.69 mmol) in pyridine (4 ml) was added SOCl2 (2.076 ml, 28.4 mmol) and the reaction was stirred for 10 min. The reaction mixture was concentrated in vacuo. The resulting crystalline solid was adsorbed onto silica gel and purified by silica gel chromatography in an Isco Companion. The desired fractions were combined and concentrated in vacuo. 1.18 g, 70% over two steps.
Name
tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.076 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:4]1(O)[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)#[N:2].O=S(Cl)Cl>N1C=CC=CC=1>[C:1]([C:3]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)=[C:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:8][CH2:9]1)#[N:2]

Inputs

Step One
Name
tert-butyl 4-[cyano(phenyl)methyl]-4-hydroxypiperidine-1-carboxylate
Quantity
1.8 g
Type
reactant
Smiles
C(#N)C(C1(CCN(CC1)C(=O)OC(C)(C)C)O)C1=CC=CC=C1
Name
Quantity
2.076 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography in an Isco Companion
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(#N)C(=C1CCN(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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